molecular formula C14H14N2OS3 B2859233 (2-(Methylthio)pyridin-3-yl)(2-(thiophen-3-yl)thiazolidin-3-yl)methanone CAS No. 2034377-99-4

(2-(Methylthio)pyridin-3-yl)(2-(thiophen-3-yl)thiazolidin-3-yl)methanone

Cat. No.: B2859233
CAS No.: 2034377-99-4
M. Wt: 322.46
InChI Key: BNIFSQOCIZQFPO-UHFFFAOYSA-N
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Description

(2-(Methylthio)pyridin-3-yl)(2-(thiophen-3-yl)thiazolidin-3-yl)methanone is a complex organic compound that features a pyridine ring substituted with a methylthio group and a thiazolidinone ring substituted with a thiophene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(Methylthio)pyridin-3-yl)(2-(thiophen-3-yl)thiazolidin-3-yl)methanone typically involves multi-step organic reactions. One common method starts with the preparation of the pyridine and thiazolidinone intermediates, followed by their coupling under specific conditions. For instance, the pyridine intermediate can be synthesized through a series of reactions involving methylation and thiolation, while the thiazolidinone intermediate can be prepared via cyclization reactions involving thiophene derivatives.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

(2-(Methylthio)pyridin-3-yl)(2-(thiophen-3-yl)thiazolidin-3-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the thiazolidinone ring or the pyridine ring.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the pyridine or thiophene rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyridine or thiophene rings.

Scientific Research Applications

Chemistry

In chemistry, (2-(Methylthio)pyridin-3-yl)(2-(thiophen-3-yl)thiazolidin-3-yl)methanone is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest that it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, this compound could be explored for its therapeutic potential. Its ability to undergo various chemical transformations makes it a versatile scaffold for the design of new pharmaceuticals.

Industry

In industrial applications, this compound may be used in the development of new materials with specific properties. Its unique combination of functional groups allows for the design of materials with tailored chemical and physical characteristics.

Mechanism of Action

The mechanism by which (2-(Methylthio)pyridin-3-yl)(2-(thiophen-3-yl)thiazolidin-3-yl)methanone exerts its effects depends on its interactions with molecular targets. The compound’s structure suggests that it could interact with enzymes, receptors, or other proteins, modulating their activity. The pathways involved may include inhibition or activation of specific biochemical processes, leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

  • (2-(Methylthio)pyridin-3-yl)(2-(thiophen-2-yl)thiazolidin-3-yl)methanone
  • (2-(Methylthio)pyridin-3-yl)(2-(furan-3-yl)thiazolidin-3-yl)methanone
  • (2-(Methylthio)pyridin-3-yl)(2-(pyridin-3-yl)thiazolidin-3-yl)methanone

Uniqueness

Compared to similar compounds, (2-(Methylthio)pyridin-3-yl)(2-(thiophen-3-yl)thiazolidin-3-yl)methanone stands out due to its specific substitution pattern and the presence of both a pyridine and a thiazolidinone ring. This unique combination of structural features may confer distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.

Properties

IUPAC Name

(2-methylsulfanylpyridin-3-yl)-(2-thiophen-3-yl-1,3-thiazolidin-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2OS3/c1-18-12-11(3-2-5-15-12)13(17)16-6-8-20-14(16)10-4-7-19-9-10/h2-5,7,9,14H,6,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNIFSQOCIZQFPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C=CC=N1)C(=O)N2CCSC2C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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